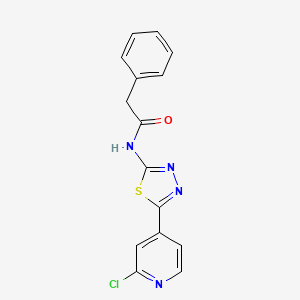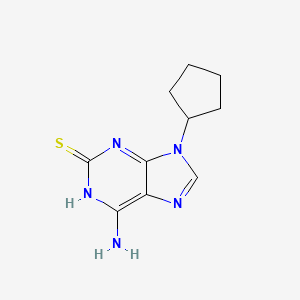
6-amino-9-cyclopentyl-1H-purine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-9-cyclopentyl-1H-purine-2-thione is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₅S This compound is part of the purine family, which is known for its significant biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-9-cyclopentyl-1H-purine-2-thione typically involves the reaction of 2,6-dichloro-9H-purine with cyclopentyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). This is followed by a reaction with appropriate phenylpiperidine to afford the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 6-Amino-9-cyclopentyl-1H-purine-2-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with nucleic acids.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-amino-9-cyclopentyl-1H-purine-2-thione primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This compound also interacts with nucleic acids, potentially affecting DNA replication and transcription processes.
類似化合物との比較
6-Aminopurine (Adenine): A naturally occurring purine base found in DNA and RNA.
2,6-Diaminopurine: A synthetic analog of adenine with potential antiviral properties.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness: 6-Amino-9-cyclopentyl-1H-purine-2-thione stands out due to its unique cyclopentyl and thione groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research, distinguishing it from other purine derivatives .
特性
CAS番号 |
35966-96-2 |
|---|---|
分子式 |
C10H13N5S |
分子量 |
235.31 g/mol |
IUPAC名 |
6-amino-9-cyclopentyl-1H-purine-2-thione |
InChI |
InChI=1S/C10H13N5S/c11-8-7-9(14-10(16)13-8)15(5-12-7)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16) |
InChIキー |
PNGWTLANSQGSCW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=NC3=C(NC(=S)N=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


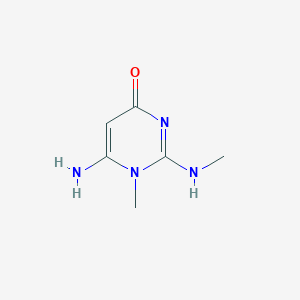
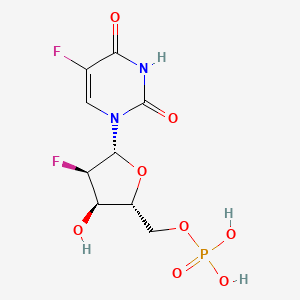
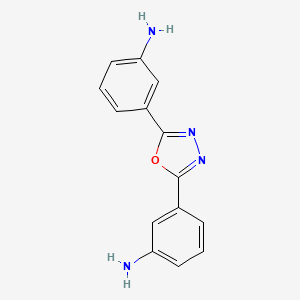
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
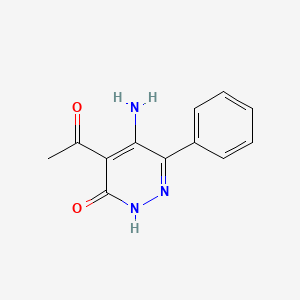

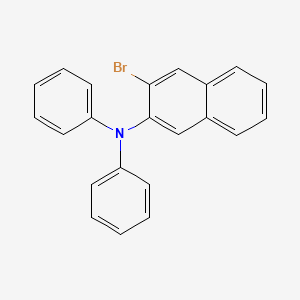

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


